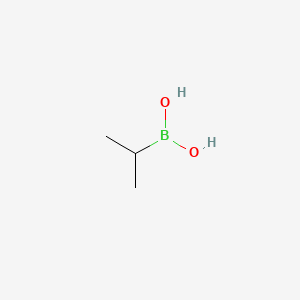

Isopropylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

propan-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPHSSYCQCBJAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370481 | |

| Record name | Isopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80041-89-0 | |

| Record name | Isopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isopropylboronic Acid for Researchers and Drug Development Professionals

Isopropylboronic acid , registered under CAS number 80041-89-0 , is an organoboron compound increasingly utilized by researchers and scientists in the field of organic synthesis and drug development.[1][2][3][4] Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a fundamental tool for the formation of carbon-carbon bonds.[1][5] This guide provides a comprehensive overview of its chemical and physical properties, safety information, and a detailed look into its application in synthesis.

Core Properties and Specifications

This compound is a white, solid compound, often appearing as a powder or flakes.[2] It is hygroscopic and should be stored in a cool, inert atmosphere.[2][5] Its solubility in water makes it a versatile reagent in various reaction conditions.[2][5][6]

Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 80041-89-0 | [1][2][3][4][7] |

| Molecular Formula | C₃H₉BO₂ | [1][2][3] |

| Molecular Weight | 87.91 g/mol | [1][2][3] |

| Appearance | White powder or flakes | [2] |

| Melting Point | 95-100 °C | [1][2][7] |

| Boiling Point | 160.4 °C at 760 mmHg | [2] |

| Density | 0.921 g/cm³ | [2] |

| Solubility | Soluble in water | [2][5][6] |

| pKa (Predicted) | 10.49 ± 0.43 | [2] |

Structural and Identification Data

| Identifier | Value | Source(s) |

| Synonyms | (1-Methylethyl)boronic acid, (Propan-2-yl)boronic acid, 2-Propaneboronic acid | [1][2][8] |

| InChI | 1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | [1] |

| SMILES | CC(C)B(O)O | [1] |

| MDL Number | MFCD01319021 | [1] |

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this compound.[1] It is a combustible solid and should be stored accordingly.[1]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from aggregated GHS information.[8]

Applications in Organic Synthesis

The primary application of this compound is as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a powerful method for forming C(sp³)–C(sp²) bonds, enabling the synthesis of complex molecules from readily available starting materials. This compound allows for the introduction of an isopropyl group onto aromatic, heteroaromatic, or vinylic substrates.

Beyond the Suzuki-Miyaura coupling, it is also employed in other significant transformations, including:

-

C-H activation for arylation and alkylation processes.[1]

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with an alkylboronic acid like this compound. This procedure is generalized and may require optimization for specific substrates and scales.

Objective: To synthesize an isopropyl-substituted aryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.5 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 equiv)

-

SPhos (buchwald ligand) (0.04 equiv)

-

Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

-

Toluene (B28343), degassed

-

Water, degassed

Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Add degassed toluene and degassed water via syringe.

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure isopropyl-substituted aryl product.

Reaction Mechanisms and Visualizations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle Workflow

The logical flow of the catalytic cycle is depicted below. The cycle begins with an active Pd(0) species which reacts with the aryl halide. The resulting complex then undergoes transmetalation with the boronic acid (activated by a base) and finally, the coupled product is eliminated, regenerating the catalyst.

References

- 1. google.com [google.com]

- 2. benchchem.com [benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Bromoanisole synthesis - chemicalbook [chemicalbook.com]

- 9. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to Isopropylboronic Acid for Researchers and Drug Development Professionals

Central, NJ – Isopropylboronic acid, a key organoboron compound, plays a significant role in modern synthetic chemistry and is of growing interest in the field of drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and potential biological significance.

Core Molecular and Physical Properties

This compound, systematically named propan-2-ylboronic acid, is a white, crystalline solid at room temperature. It is characterized by the chemical formula C₃H₉BO₂ and a molecular weight of approximately 87.91 g/mol .[1][2][3][4][5] The compound is soluble in water and hygroscopic in nature. Key physical and chemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₉BO₂ | [1][2][3][4][6] |

| Molecular Weight | 87.91 g/mol | [1][2][3][4][5] |

| CAS Number | 80041-89-0 | [1][5][6] |

| Appearance | White flakes/powder | [2][4][5] |

| Melting Point | 95-100 °C | [2][5] |

| Boiling Point | 160.4 °C at 760 mmHg | [2][4] |

| Flash Point | 50.8 °C | [2][4] |

| Density | 0.921 g/cm³ | [2][4] |

| Water Solubility | Soluble | [2] |

Synthesis and Key Reactions

This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. A common precursor for its application in these reactions is its pinacol (B44631) ester, 2-isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol details the synthesis of the pinacol ester from this compound.

Materials:

-

This compound

-

Pinacol

-

Magnesium sulfate (B86663) (anhydrous)

-

Diethyl ether

Procedure:

-

To a dry 1 L flask, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

-

Add diethyl ether and stir the resulting suspension under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

-

Filter the solids from the reaction mixture.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in pentane and wash with water.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude this compound pinacol ester.

-

The crude product can be further purified by distillation to obtain the analytically pure ester.

Caption: Synthesis workflow for this compound pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its derivatives are crucial reagents in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules from readily available starting materials.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring and monitor its progress by a suitable analytical method (e.g., TLC, GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by diluting with an organic solvent and washing with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Significance in Drug Development

While boronic acids as a class have garnered significant attention in medicinal chemistry, specific biological data for this compound is limited in the current literature. The broader family of boronic acids has been investigated for a range of therapeutic applications, including as enzyme inhibitors.

For instance, studies on other boronic acids, such as phenylboronic acid, have explored their effects on signaling pathways crucial in cancer cell migration, such as the Rho GTPase pathway. This pathway is a key regulator of the actin cytoskeleton, and its dysregulation is implicated in cancer metastasis. It is plausible that this compound could exhibit some biological activity, though further research is required to elucidate its specific effects and potential therapeutic applications.

Caption: Simplified overview of the Rho GTPase signaling pathway.

Currently, there is no specific data available regarding the cytotoxicity (IC50 values) of this compound against various cancer cell lines. Such studies would be a critical step in evaluating its potential as a therapeutic agent.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules via Suzuki-Miyaura cross-coupling. While its biological activities are not yet well-defined, the broader importance of boronic acids in drug discovery suggests that this compound and its derivatives are promising candidates for future investigation. The experimental protocols provided herein offer a foundation for researchers to explore the synthesis and applications of this versatile compound. Further studies are warranted to fully understand its potential in medicinal chemistry and drug development.

References

Isopropylboronic Acid: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylboronic acid, a key organoboron compound, has emerged as a versatile building block in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. Its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has cemented its importance in the synthesis of complex molecules across the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of the synthesis, discovery, and key properties of this compound. It details the predominant synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, this document illustrates the core synthetic pathways and experimental workflows through schematic diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction and Discovery

The primary driver for the synthesis and investigation of this compound and other alkylboronic acids was their potential as coupling partners in reactions that form carbon-carbon bonds. The development of the Suzuki-Miyaura coupling reaction in the late 1970s and its subsequent rise to prominence created a significant demand for a wide variety of boronic acids, including this compound. Its role as a nucleophilic partner in these reactions allows for the efficient construction of molecular frameworks containing an isopropyl moiety.

Physicochemical and Spectroscopic Data

This compound is a white to off-white solid at room temperature, often appearing as flakes or a crystalline powder.[2] It is known to be hygroscopic and is soluble in water.[2][3] A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉BO₂ | [2][4] |

| Molecular Weight | 87.91 g/mol | [2] |

| CAS Number | 80041-89-0 | [2] |

| Melting Point | 95-100 °C | [2][3] |

| Boiling Point | 160.4 °C at 760 mmHg | [2] |

| Density | 0.921 g/cm³ | [2] |

| Appearance | White to off-white flakes or powder | [2] |

| Solubility | Soluble in water | [2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available | [5] |

| ¹³C NMR | Spectra available | [5] |

| IR | Spectra available | [4] |

Synthesis of this compound

The most prevalent and reliable method for the synthesis of this compound is the reaction of an isopropyl Grignard reagent with a trialkyl borate (B1201080), followed by acidic hydrolysis. This method is widely applicable for the synthesis of various alkyl and aryl boronic acids.

General Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Bromopropane (B125204)

This protocol is a representative procedure based on established methods for the synthesis of alkylboronic acids via the Grignard route.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

2-Bromopropane

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Preparation of Isopropylmagnesium Bromide

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is flame-dried and allowed to cool under a stream of inert gas (nitrogen or argon).

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of 2-bromopropane (1.0 equivalent) in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

-

A small amount of the 2-bromopropane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

The remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Trimethyl Borate

-

The flask containing the Grignard reagent is cooled in an ice-salt bath to approximately -78 °C (dry ice/acetone bath).

-

A solution of trimethyl borate (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.

-

After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

-

The reaction mixture is cooled in an ice bath, and 2 M hydrochloric acid is slowly added to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to be acidic.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexane).

Table 3: Representative Quantitative Data for Synthesis

| Reagent | Molar Ratio | Typical Yield |

| 2-Bromopropane | 1.0 | \multirow{3}{*}{60-80%} |

| Magnesium | 1.2 | |

| Trimethyl Borate | 1.1 |

Note: Yields can vary depending on the specific reaction conditions and purity of reagents.

Mechanism of Synthesis

The synthesis of this compound via the Grignard route proceeds through a nucleophilic addition mechanism.

Caption: Mechanism of this compound synthesis via the Grignard route.

The carbon atom of the isopropyl group in the Grignard reagent is nucleophilic and attacks the electrophilic boron atom of the trimethyl borate. This results in the formation of a tetrahedral intermediate. Subsequent elimination of a methoxymagnesium bromide species yields the isopropylboronate ester. Finally, acidic hydrolysis of the boronate ester cleaves the boron-oxygen bonds, affording this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, with its most prominent application being the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura coupling, this compound serves as the nucleophilic partner, reacting with an organohalide (or triflate) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is instrumental in synthesizing molecules containing an isopropyl group attached to an aryl, heteroaryl, or vinyl scaffold.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound is a fundamental and highly versatile reagent in modern organic synthesis. Its straightforward preparation via the Grignard reaction and its broad applicability, particularly in Suzuki-Miyaura cross-coupling reactions, have made it an indispensable tool for medicinal chemists and materials scientists. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for researchers engaged in the design and construction of complex molecular architectures. As the demand for sophisticated organic molecules continues to grow, the importance of key building blocks like this compound will undoubtedly persist and expand.

References

An In-depth Technical Guide to the Theoretical Reactivity of Isopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylboronic acid, a key organoboron reagent, plays a pivotal role in modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity, governed by the interplay of steric and electronic effects, makes it a valuable building block in the development of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound's reactivity. It delves into its electronic properties through computational analysis, summarizes its performance in key cross-coupling reactions with quantitative data, provides detailed experimental protocols for its application, and visualizes the underlying reaction mechanisms. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in synthetic organic chemistry, largely due to their role in palladium-catalyzed cross-coupling reactions, a discovery that was recognized with the 2010 Nobel Prize in Chemistry. Among the diverse array of available boronic acids, alkylboronic acids, such as this compound, present unique reactivity profiles that are of significant interest in the synthesis of complex molecular architectures.

This compound is a white, crystalline solid at room temperature and is known for its hygroscopic nature.[1] Its utility stems from its participation in a variety of powerful bond-forming reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings.[2][3] The isopropyl group, with its moderate steric bulk and electron-donating character, influences the reactivity of the boronic acid moiety in a nuanced manner, impacting reaction kinetics, yields, and substrate scope. Understanding these effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions.

This guide will explore the theoretical underpinnings of this compound's reactivity, supported by computational data, and provide practical insights into its application in key synthetic transformations.

Theoretical Reactivity and Computational Analysis

The reactivity of this compound is fundamentally governed by the electronic and steric properties of the isopropyl group attached to the boron atom. Density Functional Theory (DFT) calculations are powerful tools for elucidating these properties at an atomic level, providing insights into molecular geometries, electronic structures, and reaction pathways.[4]

Electronic Properties

The isopropyl group is a weak electron-donating group through an inductive effect. This influences the Lewis acidity of the boron center, which is a key factor in the transmetalation step of many cross-coupling reactions.

Table 1: Calculated Electronic Properties of Representative Small Alkylboronic Acids

| Boronic Acid | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Methylboronic acid | -7.23 | 1.54 | 8.77 |

| Ethylboronic acid | -7.11 | 1.62 | 8.73 |

| this compound (estimated) | ~ -7.0 | ~ 1.7 | ~ 8.7 |

Note: The values for this compound are estimations based on trends observed for other alkylboronic acids.

Steric Effects

The isopropyl group exerts a moderate level of steric hindrance around the boron atom. This steric bulk can influence the rate of key steps in catalytic cycles, such as transmetalation in the Suzuki-Miyaura coupling. While often perceived as a challenge, steric hindrance can also be leveraged to achieve selectivity in certain transformations. In the context of Suzuki-Miyaura coupling, bulky ligands on the palladium catalyst are often employed to facilitate the reaction of sterically demanding substrates.[4] The interplay between the steric properties of the boronic acid, the coupling partner, and the catalyst-ligand system is a critical consideration for reaction optimization.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[5][6] In an MEP map, regions of negative electrostatic potential (electron-rich) are typically colored red, while regions of positive electrostatic potential (electron-poor) are colored blue. For this compound, the MEP would show a region of negative potential around the oxygen atoms of the hydroxyl groups, making them susceptible to interaction with electrophiles and coordination to metal centers. The boron atom, being electron-deficient, would be expected to have a more positive electrostatic potential.

Reactivity in Key Cross-Coupling Reactions

This compound is a versatile reagent in a number of important cross-coupling reactions. This section will focus on two of the most prominent examples: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate, forming a new carbon-carbon bond.[7] this compound can be used to introduce an isopropyl group onto an aromatic or vinylic scaffold.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Alkylboronic Acids with Aryl Halides

| Aryl Halide | Alkylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 80 | 95 |

| 1-Iodo-4-nitrobenzene | n-Butylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 88 |

| 2-Bromonaphthalene | Cyclohexylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 75 |

| 4-Chloroanisole | this compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 65 |

Note: Yields are representative and can vary significantly with specific substrates and reaction conditions.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between a boronic acid and an amine (N-arylation) or an alcohol/phenol (O-arylation).[3][8] This reaction is particularly attractive due to its often mild reaction conditions, which can include running the reaction open to the air at room temperature.[3]

Table 3: Representative Yields for Chan-Lam N-Alkylation of Amines with Alkylboronic Acids

| Amine | Alkylboronic Acid | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline (B41778) | Methylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 85 |

| 4-Methoxyaniline | n-Butylboronic acid | Cu(OAc)₂ | Et₃N | MeCN | RT | 78 |

| Indole | Cyclopropylboronic acid | Cu(OTf)₂ | DMAP | Toluene | 60 | 65 |

| Morpholine | this compound | CuI | K₂CO₃ | DMF | 80 | 55 |

Table 4: Representative Yields for Chan-Lam O-Alkylation of Phenols with Alkylboronic Acids

| Phenol | Alkylboronic Acid | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenol | Phenylboronic acid | Cu(OAc)₂ | Pyridine | DCM | RT | 92 |

| 4-Nitrophenol | Methylboronic acid | Cu(OAc)₂ | Et₃N | MeCN | RT | 75 |

| 2-Naphthol | n-Butylboronic acid | Cu(OTf)₂ | DMAP | Toluene | 80 | 68 |

| Catechol | this compound | CuI | K₂CO₃ | DMF | 100 | 45 (mono-alkylated) |

Note: Yields are representative and can vary significantly with specific substrates and reaction conditions.

Experimental Protocols

The following protocols are provided as a general guide for conducting Suzuki-Miyaura and Chan-Lam couplings with alkylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with an alkylboronic acid.[9]

Materials:

-

Aryl bromide (1.0 mmol)

-

This compound (1.5 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Seal the flask and stir the reaction mixture vigorously at 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Procedure for Chan-Lam N-Alkylation

This protocol provides a general method for the N-alkylation of an aniline with an alkylboronic acid.[1]

Materials:

-

Aniline (1.0 mmol)

-

This compound (1.5 mmol)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol)

-

Dichloromethane (B109758) (DCM, 10 mL)

Procedure:

-

To a round-bottom flask, add the aniline, this compound, and copper(II) acetate.

-

Add dichloromethane followed by pyridine.

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its reactivity, characterized by a balance of electronic and steric effects, enables its participation in powerful cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings. This guide has provided a detailed overview of the theoretical principles governing its reactivity, supported by computational insights and practical experimental data. The provided protocols and reaction workflows serve as a starting point for the application of this compound in the synthesis of complex molecules. A thorough understanding of the factors influencing its reactivity will continue to drive innovation in the fields of medicinal chemistry and materials science, enabling the efficient construction of novel molecular entities with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Analysis of Isopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for isopropylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH(CH₃)₂ | ~1.0 - 1.2 | Septet | ~7.0 |

| -CH(CH ₃)₂ | ~0.9 - 1.1 | Doublet | ~7.0 |

| -B(OH ₂) | Variable (broad singlet) | Singlet (broad) | N/A |

Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature and often appears as a broad singlet that can exchange with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom. The carbon atom directly attached to the boron atom is significantly deshielded.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C H(CH₃)₂ | ~25 - 30 |

| -CH(C H₃)₂ | ~18 - 22 |

Note: The signal for the carbon atom bonded to boron can sometimes be broad due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectral Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, and B-O bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3600 - 3200 | O-H stretch (boronic acid) | Strong, Broad |

| ~2960 - 2870 | C-H stretch (aliphatic) | Strong |

| ~1465 | C-H bend (aliphatic) | Medium |

| ~1380 - 1340 | B-O stretch | Strong |

| ~1180 | C-C stretch | Medium |

| ~850 | O-H bend (out-of-plane) | Medium, Broad |

Note: The broadness of the O-H stretching band is due to hydrogen bonding.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Information on the use of a Bruker Tensor 27 FT-IR instrument for this purpose has been noted.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and elemental composition. The monoisotopic mass of this compound is 88.0695597 Da.[1]

Mass Spectral Data

The mass spectrum of this compound can be complex due to its tendency to undergo dehydration to form cyclic anhydrides (boroxines) or to form adducts with the solvent. Electron Ionization (EI) is a common technique for such analyses.

| m/z | Proposed Fragment | Relative Intensity |

| 88 | [M]⁺ (Molecular Ion) | Low to Medium |

| 70 | [M - H₂O]⁺ | Medium |

| 43 | [C₃H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | Medium |

Note: The relative intensities can vary significantly depending on the ionization method and the instrument conditions.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile organic solvent.

-

For direct infusion techniques, prepare a dilute solution of the sample in a suitable solvent system, often containing a small amount of acid or base to aid ionization.

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam, causing fragmentation.

-

Electrospray Ionization (ESI): A high voltage is applied to a liquid to create an aerosol, which is a softer ionization technique often used with liquid chromatography (LC-MS).

Mass Analysis:

-

The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of ions at each m/z value.

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of Isopropylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the solubility of isopropylboronic acid in organic solvents. Recognizing that extensive quantitative data for this compound is not widely available in peer-reviewed literature, this document consolidates general solubility principles for boronic acids, presents data from structurally analogous compounds to predict solubility trends, and provides robust experimental protocols for researchers to determine precise solubility values.

Introduction to this compound and its Solubility

This compound, with the chemical formula (CH₃)₂CHB(OH)₂, is an organoboron compound frequently utilized as a reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. The solubility of a reagent dictates its concentration in a reaction mixture, which directly impacts reaction kinetics, efficiency, and impurity profiles.

The solubility of boronic acids is influenced by several factors, including the polarity of the solvent, the potential for hydrogen bonding, and the inherent tendency of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[2][3] This dehydration process can exist in equilibrium in solution, complicating solubility measurements compared to more inert compounds.[2][3]

General Solubility Characteristics and Expected Trends

The structure of this compound—a small, non-polar isopropyl group attached to a polar boronic acid moiety with two hydroxyl groups—suggests a mixed polarity. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions between the solvent's hydroxyl groups and the boronic acid's hydroxyl groups.

-

Polar Aprotic Solvents (e.g., Acetone (B3395972), THF, Dichloromethane): Moderate to high solubility is anticipated. Solvents like acetone can act as hydrogen bond acceptors. Dichloromethane, while less polar, can dissolve a wide range of organic compounds.[5][6]

-

Ethers (e.g., Diethyl ether, Dipropyl ether): Boronic acids generally show good solubility in ethers, which are common solvents for their synthesis and reactions.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected due to the significant polarity mismatch between the boronic acid functional group and the non-polar solvent.[3][7]

The diagram below illustrates the key factors that govern the solubility of boronic acids.

Quantitative Solubility Data of Analogous Boronic Acids

While specific quantitative data for this compound is sparse, data for phenylboronic acid provides a useful proxy for understanding its behavior in different solvent classes. Esterification of boronic acids generally increases their solubility in organic solvents.[8]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents Data presented as mole fraction (x₁) at which dissolution occurs at a given temperature. This data is for phenylboronic acid and serves as an estimation for the relative solubility of this compound.

| Solvent | Polarity Type | Temperature (°C) | Mole Fraction (x₁) | Reference |

| Dipropyl ether | Ether | 50 | ~0.18 | [3] |

| Acetone | Ketone (Polar Aprotic) | 50 | ~0.16 | [3] |

| 3-Pentanone | Ketone (Polar Aprotic) | 50 | ~0.11 | [3] |

| Chloroform | Halogenated | 50 | ~0.08 | [3] |

| Methylcyclohexane | Non-Polar | 50 | <0.01 | [3] |

Note: Data is extrapolated from graphical representations in the cited literature and should be considered approximate.

Phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons, a trend that is likely to be similar for this compound.[3][7]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination is necessary. The dynamic (synthetic) method and the shake-flask method are two reliable techniques.

This method, adapted from protocols used for other boronic acids, involves observing the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.[2][4][9] It is efficient for screening multiple solvent systems.

Methodology:

-

Materials and Apparatus:

-

High-purity this compound.

-

High-purity, anhydrous organic solvents.

-

Analytical balance (precision ±0.1 mg).

-

Sealed glass vials or a jacketed glass vessel.

-

Controlled temperature bath or heating block.

-

Magnetic stirrer and stir bars.

-

Thermometer or temperature probe.

-

(Optional) Turbidity or luminance probe for automated detection.

-

-

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound into a vial. Add a precise weight or volume of the desired organic solvent to achieve a known mole fraction or concentration.

-

Sealing: Add a magnetic stir bar and seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

Measurement: Place the vial in the temperature-controlled bath and begin stirring.

-

Heating and Observation: Increase the temperature of the bath at a slow, controlled rate (e.g., 0.2–0.5 °C/min).[8] Continuously monitor the solution.

-

Data Recording: The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution. Record this temperature.

-

Data Analysis: Repeat the measurement for several different concentrations. Plot the solubility temperature (T) against the mole fraction (x) of this compound to generate a solubility curve.

-

The following diagram illustrates the workflow for the dynamic solubility determination method.

This method determines the equilibrium solubility at a constant temperature and is considered the gold standard for thermodynamic solubility.[10]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the solid.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using an appropriate analytical technique (e.g., HPLC-UV, UPLC-MS, or titration).

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Application in Chemical Synthesis: Suzuki-Miyaura Coupling

The solubility of this compound is directly relevant to its application in C-C bond formation. In a typical Suzuki-Miyaura coupling, the boronic acid, an organic halide, a palladium catalyst, and a base are mixed in a suitable solvent system. Proper solvent selection is key to ensuring all reactants are sufficiently dissolved to allow the catalytic cycle to proceed efficiently.

Conclusion

While specific, tabulated quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public sources, a strong predictive framework can be established from its molecular structure and by comparison with related boronic acids. High solubility is expected in polar solvents, particularly alcohols and ethers, with poor solubility anticipated in non-polar hydrocarbons. For applications requiring precise concentration data, such as in pharmaceutical development or process chemistry, the experimental determination of solubility is essential. The dynamic and shake-flask methods detailed in this guide provide robust and reliable pathways for researchers to generate this critical data, enabling the optimization of synthetic protocols and formulation strategies.

References

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. d-nb.info [d-nb.info]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. labproinc.com [labproinc.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of Isopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Isopropylboronic acid [(CH₃)₂CHB(OH)₂] is a versatile organoboron compound widely utilized as a key building block in organic synthesis. Its application in Suzuki-Miyaura cross-coupling reactions, C-H activation, and other carbon-carbon bond-forming transformations makes it a valuable reagent in the development of pharmaceuticals and complex molecules.[1] However, the inherent instability of boronic acids necessitates a thorough understanding of their handling, storage, and degradation pathways to ensure experimental reproducibility, process efficiency, and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its primary degradation mechanisms, recommended storage conditions, and analytical methodologies for assessing its integrity.

Core Stability Profile and Recommended Storage

This compound is a white, powdered solid that is sensitive to moisture, heat, and oxidation.[2] Like other boronic acids, its stability is a critical parameter for its successful application. Improper storage can lead to degradation, compromising the reagent's purity and reactivity.

The primary factors influencing its stability are temperature, moisture, and exposure to incompatible substances. Safety data sheets consistently recommend storing this compound in a tightly closed container in a dry, refrigerated area (below 4°C / 39°F).[3][4]

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Keep refrigerated (Store below 4°C / 39°F) | To minimize thermal degradation and slow down chemical reactions such as dehydration and oxidation. | [3][4] |

| Atmosphere | Store in a dry area; inert atmosphere (e.g., Argon, Nitrogen) is beneficial. | Boronic acids are hygroscopic and susceptible to hydrolysis and dehydration to form boroxines. An inert atmosphere displaces moisture and oxygen. | [3][5][6] |

| Container | Use a tightly closed, sealed container. | To prevent exposure to atmospheric moisture and oxygen. | [3][4][6][7] |

| Light Exposure | Store in an opaque or amber container. | While specific photostability data for this compound is limited, general best practices for chemical storage involve protection from light to prevent photochemical degradation. | [8][9] |

| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood. | Standard laboratory safety practice to avoid irritation and exposure. | [3][4][7] |

Primary Degradation Pathways

Boronic acids are susceptible to several degradation pathways, which can occur during storage or under reaction conditions. Understanding these pathways is crucial for troubleshooting synthetic protocols and for developing robust analytical methods.

In the solid state or in concentrated solutions, boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride (B1165640) known as a boroxine (B1236090).[10][11] This is a reversible equilibrium reaction. The presence of water will shift the equilibrium back towards the monomeric boronic acid.

Caption: Reversible dehydration of this compound to its cyclic boroxine trimer.

The carbon-boron bond is susceptible to cleavage by reactive oxygen species (ROS).[12][13] This oxidative deboronation pathway converts the boronic acid into the corresponding alcohol (in this case, isopropanol) and boric acid.[13] This is a significant degradation route, particularly in biological or pharmaceutical contexts where oxidative stress may be present.[14][15] The reaction is often mediated by peroxide species.[16]

Protodeboronation involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting the boronic acid into the corresponding alkane (propane). This degradation pathway is well-documented for arylboronic acids in aqueous media and its rate is highly dependent on pH.[12][17] While generally less facile for alkylboronic acids under neutral conditions, it can be catalyzed by acidic or basic conditions.[11]

Caption: Primary chemical degradation pathways for this compound.

Quantitative Stability Data

While specific, peer-reviewed quantitative stability data (e.g., degradation rate constants, shelf-life studies) for this compound is not extensively available in public literature, the stability of boronic acids and their esters is a well-studied area. The following table summarizes representative data from related compounds to provide a quantitative context for stability considerations.

Table 2: Summary of Quantitative Stability Data for Boronic Acids and Esters

| Compound Type | Conditions | Stability Metric | Analytical Method | Citation |

| Phenylboronic Acid Derivatives (MIDA Esters) | Stable to various harsh conditions (oxidation, reduction, cross-coupling) | High stability due to strong intramolecular B-N dative bond. | General Synthetic Observation | [18] |

| Arylboronic Acids (Pinacol Esters) | RP-HPLC analysis with XTerra MS C18 column, no pH modifier in mobile phase | Minimal to no on-column hydrolysis observed. | HPLC | [18][19] |

| Phenylboronic Acid vs. Boralactone | Oxidation with H₂O₂ at physiological pH | Boralactone shows a ~10,000-fold increase in oxidative stability compared to phenylboronic acid. | Fluorescence Assay, NMR | [13][15][18] |

| Diisopropanolamine (DIPAB) Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.04 (indicating high stability). | ¹H NMR | [18] |

| Diethanolamine (DEAB) Phenylboronic acid derivative | DMSO-d₆ with 50% D₂O, 25 °C | Hydrolysis constant (K_hyd) = 0.44 (less stable than DIPAB ester). | ¹H NMR | [18] |

Note: This data is for arylboronic acid derivatives and is intended to illustrate the principles of boronic acid stability. Direct extrapolation to this compound should be done with caution.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires analytical methods that can distinguish the parent compound from its potential degradants. The labile nature of the boronic acid moiety, particularly its tendency to hydrolyze on-column in RP-HPLC, presents analytical challenges.[19][20]

This protocol is adapted from general methods used to study the hydrolysis of boronic esters and can be applied to monitor the equilibrium between this compound and its boroxine.[18]

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound (e.g., 10 mg) in a deuterated aprotic solvent (e.g., 500 µL of acetonitrile-d₃ or acetone-d₆) in an NMR tube.

-

Initiation of Hydrolysis/Equilibrium Study: Add a precise volume of deuterium (B1214612) oxide (D₂O) to the NMR tube to achieve the desired solvent ratio.

-

Data Acquisition: Acquire a ¹H NMR spectrum immediately after D₂O addition (t=0). Continue to acquire spectra at regular intervals (e.g., 10 min, 30 min, 1 hr, 4 hr, 24 hr) until the system reaches equilibrium.

-

Analysis: Monitor the integration of characteristic proton signals. For this compound, this would typically be the methine proton (-CH) signal. Compare the integrals of signals corresponding to the monomeric boronic acid and any new species, such as the boroxine.

-

Calculation: Calculate the percentage of each species at different time points to determine the rate of equilibrium attainment or degradation.

This protocol is based on studies designed to minimize the on-column hydrolysis of boronic acid species.[18][19]

-

Chromatographic System: Utilize an HPLC system with a UV detector.

-

Stationary Phase (Column): A column with low silanol (B1196071) activity is critical. A Waters XTerra MS C18 column (or equivalent) is recommended to reduce on-column hydrolysis.[18][19]

-

Mobile Phase:

-

Solvent A: Water

-

Solvent B: Acetonitrile (B52724) or Methanol

-

Crucially, avoid acidic pH modifiers (e.g., formic acid, TFA) in the mobile phase, as they can catalyze hydrolysis.[19] Use a neutral mobile phase.

-

-

Sample and Diluent Preparation: Prepare a stock solution of this compound in a non-aqueous, aprotic solvent such as acetonitrile (ACN) to prevent premature degradation.[18]

-

Method:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Column Temperature: Ambient or slightly below to reduce degradation.[18]

-

Detection: UV at an appropriate wavelength (e.g., 210-220 nm, as alkylboronic acids lack a strong chromophore).

-

Run a suitable gradient (e.g., 5% to 95% B over 10 minutes).

-

-

Analysis: Inject the sample and monitor the chromatogram for the appearance of degradation products. The stability can be quantified by comparing the peak area of the parent this compound peak over time under specific storage conditions (e.g., in solution at RT, 4°C, etc.).

Caption: A generalized experimental workflow for assessing the stability of this compound.

Incompatible Materials

To ensure safety and maintain the integrity of the compound, this compound should not be stored with or exposed to the following materials:

-

Strong Oxidizing Agents: Can cause vigorous reactions and lead to oxidative deboronation.[3][4]

-

Reactive Metals: Avoid storage in containers made of reactive metals.[6]

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. Its primary degradation pathways include dehydration to form boroxines, oxidative deboronation, and protodeboronation. By adhering to strict storage and handling protocols—specifically, maintaining refrigerated (below 4°C), dry, and inert conditions in a tightly sealed container—the integrity of the reagent can be preserved. When quantitative analysis is required, validated, stability-indicating methods such as optimized RP-HPLC or NMR spectroscopy should be employed to ensure accurate assessment of purity and degradation. A thorough understanding of these principles enables researchers to mitigate risks associated with instability, leading to more reliable and reproducible scientific outcomes.

References

- 1. lookchem.com [lookchem.com]

- 2. 异丙基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. laballey.com [laballey.com]

- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 8. database.ich.org [database.ich.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 13. pnas.org [pnas.org]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Isopropylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Lewis Acidity of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, are a versatile class of molecules with broad applications in organic synthesis, chemical sensing, and medicinal chemistry.[1] A defining feature of boronic acids is the electron-deficient boron atom, which possesses a vacant p-orbital. This electronic configuration confers Lewis acidity, allowing the boron atom to act as an electron pair acceptor.

The Lewis acidity of a boronic acid is most fundamentally described by its interaction with a Lewis base, such as a hydroxide (B78521) ion (OH⁻). In aqueous solution, a boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized boronate species.[2] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa). A lower pKa value indicates a stronger Lewis acid, signifying a greater propensity to accept a hydroxide ion.[3]

This technical guide provides a focused examination of the Lewis acidity of isopropylboronic acid, a simple alkylboronic acid. While specific experimental data for this compound is limited in peer-reviewed literature, this guide consolidates predicted values, comparative data from analogous alkylboronic acids, and detailed experimental protocols for the characterization of its Lewis acidity.

Quantitative Analysis of this compound's Lewis Acidity

The primary metric for quantifying the Lewis acidity of a boronic acid in aqueous media is its pKa. Due to a lack of extensive experimental studies on this compound, its pKa is often reported as a predicted value. For comparative purposes, the table below includes the predicted pKa for this compound alongside experimentally determined pKa values for other simple alkylboronic acids.

| Boronic Acid | Chemical Structure | pKa Value | Reference Type |

| This compound | (CH₃)₂CHB(OH)₂ | ~10.49 | Predicted |

| Methylboronic Acid | CH₃B(OH)₂ | 10.4 | Experimental[4] |

| Ethylboronic Acid | CH₃CH₂B(OH)₂ | ~10.18 | Predicted[5] |

| n-Butylboronic Acid | CH₃(CH₂)₃B(OH)₂ | ~8.8 | Experimental[6] |

Note: The pKa values of boronic acids can be influenced by experimental conditions such as temperature, ionic strength, and the presence of diols or other coordinating species.[7]

Experimental Protocols for Determining Lewis Acidity

The Lewis acidity of alkylboronic acids like this compound can be experimentally determined using several well-established methods. The following protocols provide detailed methodologies for these key experiments.

Potentiometric Titration for pKa Determination

Potentiometric titration is a direct method to determine the pKa of a boronic acid by measuring the pH of a solution as a strong base is added.

Methodology:

-

Sample Preparation: Prepare a 0.01 M solution of this compound in deionized water.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10). Place the this compound solution in a jacketed beaker to maintain a constant temperature, and introduce a calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the NaOH titrant. Continue the titration until the pH has stabilized in the high alkaline range.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. For higher accuracy, the data can be fitted to a suitable titration curve model.[5]

UV-Vis Spectrophotometric pKa Determination (Indicator Displacement Assay)

For boronic acids lacking a strong chromophore, such as this compound, an indicator displacement assay can be employed. This method utilizes a reporter molecule, often a catechol-containing dye like Alizarin Red S (ARS), which changes its absorbance spectrum upon binding to the boronic acid.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of Alizarin Red S in deionized water.

-

Prepare a series of buffer solutions with constant ionic strength covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa of the boronic acid.

-

-

Complex Formation: In separate vials for each pH buffer, mix the this compound and Alizarin Red S solutions to form the boronic acid-dye complex.

-

Spectra Acquisition: Measure the UV-Vis absorbance spectrum of each solution across a relevant wavelength range.

-

Data Analysis:

-

Identify a wavelength with the maximum absorbance difference between the free dye and the boronic acid-dye complex.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The data will form a sigmoidal curve. The pKa of the boronic acid can be determined from the inflection point of this curve.

-

Role of Lewis Acidity in Catalysis

The Lewis acidity of boronic acids is the foundation of their utility as catalysts in a variety of organic transformations.[8] Boronic acids can activate hydroxyl groups in carboxylic acids and alcohols, facilitating reactions such as amidation, esterification, and C-C bond formation.[9] The general mechanism involves the formation of a boronate ester intermediate, which enhances the electrophilicity of the substrate.

The following diagram illustrates a generic catalytic cycle for a boronic acid-catalyzed acylation reaction.

Caption: General catalytic cycle for boronic acid-catalyzed acylation.

Conclusion

This compound, as a representative simple alkylboronic acid, possesses Lewis acidic character that governs its chemical reactivity. While specific experimental quantification of its Lewis acidity is not extensively documented, its pKa can be predicted and compared with other alkylboronic acids. The established experimental protocols for determining boronic acid pKa, such as potentiometric titration and indicator displacement assays, are readily applicable to this compound. The fundamental Lewis acidic nature of this compound underpins its potential as a catalyst in organic synthesis, primarily through the activation of hydroxyl-containing substrates. This guide provides a foundational understanding for researchers and professionals working with this and related boronic acids.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. n-Butylboronic acid | 4426-47-5 [chemicalbook.com]

- 7. DSpace [kuscholarworks.ku.edu]

- 8. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Robust Protocol for Isopropylboronic Acid in Suzuki-Miyaura Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[3][4] While the use of aryl and vinylboronic acids is well-established, the application of sp³-hybridized organoboron reagents, particularly secondary alkylboronic acids like isopropylboronic acid, is of growing importance in pharmaceutical and materials science for introducing greater three-dimensional character into molecules.[5] However, these couplings can be challenging due to competing side reactions such as β-hydride elimination and protodeboronation.[3][6] This document provides a detailed protocol and application notes for the successful Suzuki-Miyaura coupling of this compound with aryl halides, focusing on optimized conditions, troubleshooting, and a clear experimental workflow.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[4][7] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid for the transmetalation step.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Coupling with this compound

The success of coupling a secondary alkylboronic acid hinges on the careful selection of reaction components to favor the desired C(sp²)-C(sp³) bond formation and suppress side reactions.

| Parameter | Role & Considerations for this compound | Typical Examples |

| Palladium Catalyst | The source of the active Pd(0) species. Pre-catalysts are often used for their air stability and consistent activity.[9] | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)[8][10] |

| Ligand | Stabilizes the Pd catalyst, enhances its reactivity, and influences the rates of oxidative addition and reductive elimination.[4] Bulky, electron-rich phosphine (B1218219) ligands are crucial to prevent β-hydride elimination.[11] | Tricyclohexylphosphine (B42057) (PCy₃), Tri-tert-butylphosphine (P(t-Bu)₃), Buchwald ligands (e.g., SPhos, XPhos) |

| Base | Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8] The choice of base can significantly impact yield. Strong, non-nucleophilic bases are often preferred. | K₃PO₄, Cs₂CO₃, K₂CO₃, CsF[3][10] |

| Solvent | Solubilizes reagents and influences reaction kinetics. A mixture of an organic solvent and water is common. Anhydrous conditions can also be effective.[3][5] | 1,4-Dioxane (B91453)/H₂O, Toluene/H₂O, THF/H₂O[3][12] |

| Aryl Halide | The electrophilic coupling partner. Reactivity order is generally I > Br > OTf >> Cl.[1] Electron-withdrawing groups on the aryl halide can accelerate the reaction. | Aryl Bromides, Aryl Iodides, Aryl Triflates |

| Temperature | Controls the reaction rate. Higher temperatures can increase the rate but may also promote decomposition and side reactions. A balance is needed, typically in the range of 80-110 °C.[3][13] | 80 °C to 110 °C |

Representative Reaction Conditions & Data

This table summarizes typical conditions for the coupling of an aryl bromide with this compound. Yields are representative and highly dependent on the specific substrate.

| Entry | Aryl Halide (1.0 equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-18 | 75-85 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | SPhos (3.5) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10-16 | 80-90 |

| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 110 | 16-24 | 65-75 |

| 4 | 4-Iodonitrobenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | THF/H₂O (5:1) | 80 | 8-12 | 85-95 |

Experimental Workflow

The overall process can be visualized as a sequence of steps from preparation to final analysis. Proper inert atmosphere techniques are critical for reproducibility and high yields.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This general procedure is a representative method for the coupling of an aryl bromide with this compound.

Materials & Reagents:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

Tricyclohexylphosphine [PCy₃] (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403), tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-Dioxane (4 mL)

-

Deionized Water (1 mL)

-

Ethyl acetate (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stir bar and stir plate with heating (oil bath)

-

Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol), palladium(II) acetate (0.02 mmol), tricyclohexylphosphine (0.04 mmol), and potassium phosphate (2.0 mmol).[3]

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.[3] The solvents should be degassed prior to use by sparging with an inert gas for 15-20 minutes.

-

Reaction: Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[3]

-